molecular formula C12H16O3 B025741 Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate CAS No. 107859-98-3

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Cat. No. B025741
M. Wt: 208.25 g/mol
InChI Key: KAOHDELIEPQEBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate and related compounds involves various strategies, including Michael-Aldol condensation and enzymatic synthesis. For instance, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate was prepared via a racemic synthetic route involving a series of reactions starting from ethyl 2,2-diethoxyacetate, leading to high yields and enantiomeric excess (ee) values (Xiao & Xie, 2006). Another method involves the enzymatic synthesis of (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids from racemic substrates, demonstrating the efficiency of biocatalytic processes (Brem et al., 2010).

Molecular Structure Analysis

Studies on molecular structure, including polymorphism, offer insights into the compound's physical and chemical behavior. Spectroscopic and diffractometric techniques have characterized polymorphic forms of related compounds, providing valuable information for analytical and physical characterization (Vogt et al., 2013).

Chemical Reactions and Properties

Research on chemical reactions and properties focuses on the functionalization and reactivity of the compound. For example, studies on enzymatic synthesis highlight the potential for selective modification and derivation of the compound to achieve desired properties and reactivity (Brem et al., 2010).

Physical Properties Analysis

The physical properties, including polymorphism, solubility, and crystallinity, significantly affect the compound's applications and handling. Detailed studies on polymorphic forms, using techniques like powder X-ray diffraction and solid-state nuclear magnetic resonance, provide insights into the material's physical characteristics and stability (Vogt et al., 2013).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the compound's reactivity, stability under different conditions, and interactions with other chemicals. The synthesis methods and enzymatic reactions mentioned offer insights into the compound's chemical behavior and potential for modification (Xiao & Xie, 2006); (Brem et al., 2010).

Scientific Research Applications

Selective Hydrolysis of Methanesulfonate Esters

Research demonstrates the application of ethyl 3-(4-(hydroxymethyl)phenyl)propanoate in the selective hydrolysis of methanesulfonate esters, showcasing its utility in chemical synthesis. The study highlights the pH-dependent hydrolysis process, enabling the selective removal of methanesulfonate esters without affecting the product ester, which could be broadly applicable for removing potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceuticals (Chan, Cox, & Sinclair, 2008).

Phloretic Acid as an Alternative for Phenolation of Aliphatic Hydroxyls

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate's related compound, phloretic acid, derived from a similar phenolic structure, has been explored for its potential in the synthesis of polybenzoxazine, offering an eco-friendly alternative to phenol. This study discusses the use of phloretic acid in enhancing the reactivity of hydroxyl-bearing molecules toward benzoxazine ring formation, paving the way for sustainable material development with applications in various industries (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Polymorphism in Pharmaceutical Compounds

A study on the polymorphic forms of a compound structurally similar to ethyl 3-(4-(hydroxymethyl)phenyl)propanoate highlights the challenges in the analytical and physical characterization of pharmaceutical compounds. The research emphasizes the importance of detailed spectroscopic and diffractometric studies in understanding the subtle differences between polymorphic forms, which is critical for pharmaceutical development (Vogt, Williams, Johnson, & Copley, 2013).

properties

IUPAC Name

ethyl 3-[4-(hydroxymethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6,13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOHDELIEPQEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564589
Record name Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

CAS RN

107859-98-3
Record name Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(4-Hydroxymethylphenyl)acrylic acid ethyl ester (P4, 3 g, 14.5 mmol) and palladium on charcoal (0.3 g) in ethanol (30 mL) was stirred for 4 hours under atmospheric pressure of hydrogen. The reaction mixture was filtered through celite (Diatomaceous Earth) and concentrated to afford the title compound as an oil.
Name
3-(4-Hydroxymethylphenyl)acrylic acid ethyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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